1-Methyl-3-(trifluoroacetyl)-1H-indole

Catalog No.
S1909503
CAS No.
318-54-7
M.F
C11H8F3NO
M. Wt
227.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-(trifluoroacetyl)-1H-indole

CAS Number

318-54-7

Product Name

1-Methyl-3-(trifluoroacetyl)-1H-indole

IUPAC Name

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanone

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

InChI

InChI=1S/C11H8F3NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3

InChI Key

ICMIXFPYWFUAAL-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
  • Organic synthesis

    The presence of the trifluoroacetyl group indicates 1M3TFI could be a useful intermediate in organic synthesis. Trifluoroacetyl groups are often employed as protecting groups for amines, due to their ease of introduction and removal under specific conditions []. 1M3TFI could potentially be used as a starting material for the synthesis of more complex indole derivatives with various functionalities.

  • Medicinal chemistry

    Indole is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals []. Modifications at different positions of the indole ring can lead to diverse biological activities. 1M3TFI possesses a methyl group at the first position (1-position) and a trifluoroacetyl group at the third position (3-position) of the indole ring.

    • The methyl group might influence lipophilicity, a key factor in drug absorption and distribution within the body.
    • The trifluoroacetyl group could potentially serve as a bioisosteric replacement for other functional groups, leading to novel drug candidates with improved properties [].

1-Methyl-3-(trifluoroacetyl)-1H-indole is an indole derivative characterized by the presence of a trifluoroacetyl group at the 3-position and a methyl group at the 1-position. Its chemical formula is C11H8F3NOC_{11}H_{8}F_{3}NO and it has a molecular weight of 251.18 g/mol. This compound exhibits unique properties due to the electronegative trifluoroacetyl group, which significantly influences its chemical reactivity and biological activity.

, including:

  • Acylation Reactions: The trifluoroacetyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  • Cyclization Reactions: Under acidic conditions, this compound may form cyclic dimers through stereoselective cyclization when reacted with trifluoroacetic acid.
  • Nucleophilic Substitution: The trifluoroacetyl moiety can be replaced by other nucleophiles, modifying the compound's structure and properties .

Research indicates that indole derivatives, including 1-methyl-3-(trifluoroacetyl)-1H-indole, exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal chemistry .
  • Anticancer Potential: Indole derivatives are often investigated for their anticancer properties due to their ability to interact with various cellular pathways .

The synthesis of 1-methyl-3-(trifluoroacetyl)-1H-indole can be achieved through several methods:

  • Trifluoroacetylation of Indoles: A common method involves the reaction of indoles with trifluoroacetic anhydride under reflux conditions, typically in solvents like tetrahydrofuran or acetonitrile. This process allows for the introduction of the trifluoroacetyl group at the 3-position of the indole .
  • One-Pot Reactions: Recent methodologies have explored one-pot reactions that combine multiple steps to synthesize this compound efficiently, minimizing purification steps and maximizing yield .

1-Methyl-3-(trifluoroacetyl)-1H-indole has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and material science due to its reactivity.

Interaction studies involving 1-methyl-3-(trifluoroacetyl)-1H-indole have focused on its binding affinities with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, which could elucidate its pharmacological effects. Further research is needed to characterize these interactions fully.

Several compounds share structural similarities with 1-methyl-3-(trifluoroacetyl)-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-3-(trichloroacetyl)-1H-indoleSimilar acyl group but with chlorinePotentially different biological activity due to chlorine presence
5-Fluoro-1-methyl-2-phenyl-3-(trifluoromethylthio)-1H-indoleContains fluorine and thioetherEnhanced electronic properties and reactivity
2-(Trifluoromethyl)indoleLacks methyl substitution at the 1-positionDifferent reactivity profile due to absence of methyl group

Uniqueness

The uniqueness of 1-methyl-3-(trifluoroacetyl)-1H-indole lies in its specific combination of functional groups, particularly the trifluoroacetyl moiety that imparts distinctive electronic characteristics. This makes it a subject of interest in both synthetic organic chemistry and pharmacology.

XLogP3

3.1

Wikipedia

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Dates

Modify: 2023-08-16

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